N-(2,3-diphenylpropyl)acetamide
Description
N-(2,3-Diphenylpropyl)acetamide is a synthetic acetamide derivative characterized by a central propyl chain bearing two phenyl groups at the 2- and 3-positions, with an acetamide moiety attached to the nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which are critical in pharmaceutical and agrochemical applications.
Properties
CAS No. |
920317-70-0 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-14(19)18-13-17(16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,18,19) |
InChI Key |
CEAYQNJONWLLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-diphenylpropyl)acetamide typically involves the reaction of 2,3-diphenylpropylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides depending on the reagents used.
Scientific Research Applications
N-(2,3-diphenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility : Substituents on the phenyl ring (e.g., methoxy, nitro) can be introduced via straightforward reactions, enabling rapid diversification ().
- Biological Activity : Core modifications (e.g., piperidinyl or hydroxyguanidine groups) significantly enhance receptor binding, as seen in CCR5 inhibitors ().
- Agrochemical Relevance : Chlorinated acetamides dominate pesticidal applications, but rigid diphenylpropyl derivatives may offer niche advantages in stability ().
Biological Activity
N-(2,3-diphenylpropyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an acetamide functional group and a diphenylpropyl moiety. Its molecular formula is CHNO, which contributes to its reactivity and interaction with biological targets. The compound's structure allows for various interactions with proteins and enzymes, making it a candidate for therapeutic applications.
Anticonvulsant Activity
Research has shown that compounds with similar structural features to this compound exhibit anticonvulsant properties. A study on related acetamide derivatives demonstrated their efficacy in animal models for treating seizures. The compounds were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, highlighting their potential in managing epilepsy .
Protein Interaction Studies
Preliminary investigations indicate that this compound can form stable complexes with various proteins, influencing their activity. Such interactions are crucial for understanding the compound's therapeutic mechanisms. For instance, studies have shown that similar compounds can modulate enzyme activity, suggesting a potential role in drug development aimed at targeting specific biological pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a vital role in determining the biological efficacy of this compound. Compounds sharing structural similarities have been evaluated for various activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(3,3-diphenylpropyl)acetamide | Contains a chloro group | Enhanced reactivity |
| N-(3,3-diphenylpropyl)acetamide | Lacks one phenyl group | Different chemical properties |
| 2-chloro-N-(2-phenylethyl)acetamide | Shorter alkyl chain | Variations in reactivity |
The distinct arrangement of functional groups in this compound may confer unique biological activities compared to these analogs.
Case Studies and Research Findings
- Anticonvulsant Screening : In one study, derivatives similar to this compound were synthesized and tested for anticonvulsant activity. The results indicated that specific modifications in the acetamide structure could enhance efficacy against seizures .
- Protein Tyrosine Phosphatase Inhibition : Another study focused on non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). While not directly related to this compound, it underscores the potential for acetamides in targeting protein interactions crucial for metabolic diseases .
Q & A
Q. Methodological Focus
- MTT assay (): Measures mitochondrial activity in cancer cell lines (e.g., HCT-116, MCF-7). Protocol includes 24–72 h incubation, IC₅₀ calculation via absorbance (570 nm), and normalization to untreated controls.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining.
- Clonogenic survival : To assess long-term proliferation inhibition.
- Combination studies : Synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
How does core structure modification impact the pharmacological profile of diphenylpropyl acetamide derivatives?
Advanced Research Question
Replacing the acetamide core with alternative moieties (e.g., piperidinyl or guanidine groups) alters:
- Lipophilicity : Measured via logD (octanol/water partition).
- Target selectivity : e.g., showed enhanced CCR5 inhibition with 2-hydroxyguanidine substitution (log(1/IC₅₀) increased from 0.904 to 1.698).
- Metabolic stability : Assessed using liver microsome assays (e.g., t₁/₂ in human hepatocytes).
- Toxicity : Ames test for mutagenicity and hERG assay for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
